molecular formula C13H20N2O2S2 B2396486 N-Cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide CAS No. 2197050-99-8

N-Cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide

Cat. No.: B2396486
CAS No.: 2197050-99-8
M. Wt: 300.44
InChI Key: XYJPCQWKEKGKCJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a dithiazepane ring, and a cyclobutane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide typically involves multi-step organic synthesis. Key steps may include the formation of the cyclopropyl group, the construction of the dithiazepane ring, and the coupling of these fragments with the cyclobutane carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen or addition of hydrogen, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another cyclopropyl-containing compound with potential bioactivity.

    Cyclobutane-containing natural products: These compounds share the cyclobutane ring structure and exhibit diverse biological activities.

Uniqueness

N-Cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclopropyl or cyclobutane-containing compounds, potentially offering novel applications and mechanisms of action.

Properties

IUPAC Name

N-cyclopropyl-1-(1,2,5-dithiazepane-5-carbonyl)cyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S2/c16-11(14-10-2-3-10)13(4-1-5-13)12(17)15-6-8-18-19-9-7-15/h10H,1-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJPCQWKEKGKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NC2CC2)C(=O)N3CCSSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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